molecular formula C7H11I B2648078 1-Ethyl-3-iodobicyclo[1.1.1]pentane CAS No. 159600-52-9

1-Ethyl-3-iodobicyclo[1.1.1]pentane

Cat. No.: B2648078
CAS No.: 159600-52-9
M. Wt: 222.069
InChI Key: QWWFUEXSFHFAQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3-iodobicyclo[1.1.1]pentane is a valuable alkyl-substituted bicyclo[1.1.1]pentane (BCP) building block for research and development, particularly in medicinal chemistry. The BCP core is a high-value bioisostere, commonly used to replace tert -butyl groups, internal alkynes, and 1,4-disubstituted aromatic rings in drug candidates . This substitution strategy improves the physicochemical properties of molecules by increasing the fraction of sp3-hybridized carbon atoms (Fsp3), which can enhance solubility, metabolic stability, and overall drug-likeness . The iodine substituent on the bridgehead carbon provides a versatile synthetic handle for further functionalization, enabling access to a wide array of disubstituted BCP derivatives through cross-coupling and other substitution reactions. The ethyl group at the opposite bridgehead position is noteworthy, as alkyl-substituted BCPs are less common yet strategically important for expanding the scope of three-dimensional chemical space in compound libraries . This compound is part of a class of molecules prepared via modern, scalable methods, such as the light-enabled reaction of alkyl iodides with [1.1.1]propellane, highlighting its relevance to contemporary synthetic methodology . Researchers can utilize this CAS 159600-52-9 reagent to synthesize novel BCP-containing analogs for applications in pharmaceutical discovery and materials science. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-3-iodobicyclo[1.1.1]pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11I/c1-2-6-3-7(8,4-6)5-6/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWFUEXSFHFAQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC(C1)(C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 1 Ethyl 3 Iodobicyclo 1.1.1 Pentane and Derivatives

Overview of Reactivity Patterns for Halo-Bicyclo[1.1.1]pentanes

Halo-bicyclo[1.1.1]pentanes serve as versatile precursors for a variety of functionalized BCPs. acs.orgrsc.org Their reactivity is largely dictated by the nature of the halogen and the reaction conditions employed. The carbon-halogen bond in these compounds can be cleaved under mild conditions, allowing for subsequent functionalization. rsc.orgrsc.org

A common method for synthesizing 1-halo-3-substituted BCPs involves the triethylborane-initiated atom-transfer radical addition of alkyl halides to [1.1.1]propellane (TCP). This approach is notable for its mild reaction conditions and broad substrate scope, accommodating a range of functional groups. rsc.orgrsc.org The resulting halo-BCPs can then undergo further transformations, such as dehalogenation to form the parent BCP or conversion to other derivatives like carbonyls, alcohols, and heterocycles. rsc.org

The reactivity of halo-BCPs is also influenced by the stability of the bicyclo[1.1.1]pentyl radical intermediate that forms upon cleavage of the C-X bond. This radical can be trapped by various agents, leading to a diverse array of 1,3-disubstituted BCPs. The stability of the BCP framework, despite its high strain energy of 66.6 kcal mol⁻¹, contributes to the feasibility of these transformations. acs.orgnih.gov

Nucleophilic Substitution Reactions Involving the C-I Bond

The carbon-iodine bond in iodo-bicyclo[1.1.1]pentanes is a key site for nucleophilic substitution reactions, providing a pathway to a variety of functionalized BCPs.

Pathway Considerations for Bicyclo[1.1.1]pentyl Cations

The formation of bicyclo[1.1.1]pentyl cations is a critical aspect of nucleophilic substitution reactions at the bridgehead position. While these cations are implicated as intermediates, their stability is a subject of considerable investigation. amazonaws.comacs.orgacs.org Studies suggest that the bicyclo[1.1.1]pentyl cation is a transient species that can readily rearrange to the more stable bicyclo[1.1.0]butyl-1-carbinyl cation. amazonaws.comnih.govnsf.gov

Computational analyses have been employed to understand the energetics of these cationic species. The involvement of a "hot intermediate," structurally close to a stabilized 3-iodo-1-bicyclo[1.1.1]pentyl cation, has been proposed to explain the observed reactivity in nucleophilic substitution reactions of 1,3-diiodobicyclo[1.1.1]pentane (DIBCP). researchgate.net This intermediate is thought to be stabilized by the participation of two nucleophile molecules. acs.orgnih.gov The rapid fragmentation of unconstrained bicyclo[1.1.1]pentyl-1 cations underscores the delicate balance of factors governing their reactivity. nsf.gov

Synthesis of Bicyclo[1.1.1]pentyl Quaternary Salts

A significant application of nucleophilic substitution on iodo-BCPs is the synthesis of bicyclo[1.1.1]pentyl quaternary salts. researchgate.netchemrxiv.org These compounds are of interest as potential isosteres for aryl sulfonium, ammonium, and pyridinium (B92312) salts, which are found in various pharmaceuticals and industrial chemicals. chemrxiv.org

The reaction of 1,3-diiodobicyclo[1.1.1]pentane (DIBCP), a stable crystalline solid, with various nucleophiles such as pyridines, quinolines, isoquinolines, and pyrazoles provides a direct route to these quaternary salts. researchgate.netacs.orgnih.gov This method offers a practical alternative to synthetic routes that rely on the unstable and cryogenically stored [1.1.1]propellane. acs.orgnih.gov The reaction conditions are generally mild, and the desired salts can often be isolated through simple trituration and filtration. acs.org

The scope of this transformation is broad, with good to excellent yields reported for a variety of nucleophiles. researchgate.netchemrxiv.org The structures of several of these BCP quaternary salts have been confirmed by single-crystal X-ray crystallography, highlighting their unique three-dimensional arrangements. researchgate.netacs.org

Table 1: Synthesis of Bicyclo[1.1.1]pentyl Quaternary Salts from DIBCP

NucleophileProductYield (%)Reference
Pyridine (B92270)Bicyclo[1.1.1]pentylpyridinium saltGood to Excellent researchgate.netacs.org
QuinolineBicyclo[1.1.1]pentylquinolinium saltGood to Excellent researchgate.netacs.org
IsoquinolineBicyclo[1.1.1]pentylisoquinolinium saltGood to Excellent researchgate.netacs.org
Pyrazole (B372694)Bicyclo[1.1.1]pentylpyrazolium saltGood to Excellent researchgate.netacs.org
Tertiary AminesCage Quaternary Salts- researchgate.net

Cross-Coupling Reactions at the Iodine-Substituted Bridgehead Position

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they have been successfully applied to iodo-bicyclo[1.1.1]pentane derivatives.

Suzuki-Miyaura Coupling Methodologies

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, has been utilized for the arylation of BCPs. While early examples involved the use of BCP-Grignard reagents followed by transmetalation, more direct methods have also been developed. acs.org For instance, the palladium-catalyzed coupling of 1-iodobicyclo[1.1.1]pentane with arylboronic acids provides a route to 1-aryl-bicyclo[1.1.1]pentanes. vulcanchem.com This methodology has been shown to be compatible with functionalized BCPs, including those bearing fluorine substituents. acs.org

Table 2: Examples of Suzuki-Miyaura Coupling with Iodo-BCP Derivatives

BCP SubstrateBoronic AcidProductReference
1-Iodobicyclo[1.1.1]pentanePhenylboronic acid1-Phenylbicyclo[1.1.1]pentane lboro.ac.uk
2,2-Difluoro-1-iodobicyclo[1.1.1]pentane4-Pyridylboronic acid2,2-Difluoro-1-(4-pyridyl)bicyclo[1.1.1]pentane acs.org

Stille Coupling Approaches

The Stille coupling, which involves the reaction of an organotin compound with an organic halide, is another valuable method for functionalizing iodo-BCPs. libretexts.org This reaction is known for its tolerance of a wide range of functional groups and is catalyzed by palladium complexes. libretexts.org The Stille coupling has been successfully applied to the synthesis of BCP derivatives, demonstrating the versatility of the C-I bond as a handle for introducing new substituents. acs.org For example, a 2,2-difluorobicyclo[1.1.1]pentane derivative was successfully coupled using Stille conditions, highlighting the stability of the BCP-F2 moiety under these reaction conditions. acs.org

Negishi Coupling Protocols

The Negishi cross-coupling reaction, a powerful tool for forging carbon-carbon bonds, has been successfully applied to bicyclo[1.1.1]pentane (BCP) systems, enabling the connection of the rigid BCP core to other organic fragments. This reaction typically involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst.

In the context of BCPs, Negishi-type couplings have been reported between BCP organometallic reagents and aryl halides. nsf.gov The general strategy involves the preparation of a BCP-zinc reagent, which then participates in the catalytic cycle with an aryl halide. Studies by Szeimies and de Meijere have demonstrated the utility of palladium- and nickel-catalyzed cross-coupling reactions for creating bridgehead-disubstituted BCPs. nsf.govlboro.ac.uk These reactions provide a pathway to liquid crystalline compounds incorporating the BCP moiety. lboro.ac.uk

The mechanism of the Negishi coupling proceeds through a standard catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Table 1: Key Steps in the Negishi Coupling of BCP Derivatives

Step Description
Oxidative Addition The low-valent Pd(0) or Ni(0) catalyst inserts into the carbon-halide bond of the organic halide.
Transmetalation The organic group from the organozinc reagent is transferred to the metal center of the catalyst.

| Reductive Elimination | The two organic fragments on the metal center are coupled, regenerating the low-valent catalyst. |

More recent advancements have expanded this chemistry to include the reaction of BCP Grignard adducts, which can be subsequently used in Negishi cross-coupling reactions after transmetalation to the corresponding zinc species. acs.org

Sonogashira Coupling and Related Reactions

The Sonogashira coupling, which pairs terminal alkynes with sp2-hybridized or sp-hybridized carbon halides, has been effectively utilized for the functionalization of iodinated BCP derivatives. organic-chemistry.org This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt. organic-chemistry.org

Research into the reactivity of 1-azido-3-iodobicyclo[1.1.1]pentane, a close derivative of the title compound, has provided significant insights into the applicability of Sonogashira coupling. chemrxiv.orgresearchgate.nettcd.ie In one instance, the direct Sonogashira coupling of 1-azido-3-iodo-BCP with 1-ethynylpyrene (B1663964) using a Pd(PPh3)2Cl2/CuI catalyst system resulted in the formation of a 1,4,5-trisubstituted triazole. chemrxiv.org This indicates that the reaction conditions can facilitate both the expected C-C bond formation and a subsequent azide-alkyne cycloaddition in a single step. chemrxiv.org

The formation of such 1,4,5-trisubstituted 1,2,3-triazoles from azide (B81097) and alkyne precursors as a side product in Sonogashira couplings has been noted, with the 5-alkynylation proposed to be a copper-mediated process. researchgate.net However, investigations have shown that the palladium catalyst is essential for the 5-alkynylation to occur. chemrxiv.org

These findings open up pathways for creating complex, multiply substituted BCP derivatives from a single precursor, which can then be used to append large chromophoric units like porphyrins to the BCP core. researchgate.nettcd.ie

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental transformation in organometallic chemistry that converts an organic halide into an organometallic species, most commonly an organolithium or organomagnesium reagent. wikipedia.org This reaction is particularly effective for iodo-substituted BCPs.

It has been demonstrated that 1-iodobicyclo[1.1.1]pentane undergoes a clean metal-halogen exchange reaction with t-butyllithium to produce 1-lithiobicyclo[1.1.1]pentane. researchgate.net This contrasts with the corresponding 1-chloro-BCP, which is inert under the same conditions. researchgate.net The resulting lithiated BCP is a valuable intermediate for introducing a variety of substituents at the bridgehead position. researchgate.net

The retained iodide functionality in substituted BCPs, such as in 1-ethyl-3-iodobicyclo[1.1.1]pentane, serves as a versatile handle for such transformations. researchgate.net The lithium-halogen exchange enables the generation of a nucleophilic BCP species that can react with various electrophiles. nih.gov This two-electron, "late-stage" functionalization approach provides rapid access to a diverse range of BCP structures. nih.gov

Table 2: Reactivity of 1-Halobicyclo[1.1.1]pentanes with t-Butyllithium

Substrate Reactivity Product
1-Iodobicyclo[1.1.1]pentane Clean metal-halogen exchange 1-Lithiobicyclo[1.1.1]pentane
1-Chlorobicyclo[1.1.1]pentane Inert No reaction

Radical Reactions and Transformations

The strained C-C bond in [1.1.1]propellane, the precursor to many BCPs, is highly susceptible to radical addition, making radical reactions a cornerstone of BCP synthesis and functionalization. acs.org The reaction of radicals with [1.1.1]propellane is generally more facile than anionic additions. acs.org

One of the most direct routes to 1,3-diiodobicyclo[1.1.1]pentane (DIBCP), a close relative of the title compound, is the radical addition of iodine across the central bond of [1.1.1]propellane. lboro.ac.uklboro.ac.uk This diiodide can then serve as a precursor for further functionalization.

A twofold radical functionalization strategy has been developed to prepare 1,3-disubstituted iodo-BCPs. nih.gov This involves the reaction of N-centered radicals, generated from the fragmentation of α-iodoaziridines, with [1.1.1]propellane to form a BCP radical. This radical then abstracts an iodine atom from the starting iodoazacyclopropane. nih.gov

Furthermore, BCP radicals can be generated from BCP-containing redox-active esters and subsequently participate in nickel-catalyzed cross-coupling reactions with (hetero)aryl bromides. nsf.gov This process is enabled by the action of a photoactive electron donor-acceptor complex. nsf.gov The proposed mechanism involves the capture of the BCP radical by a Ni(II) oxidative addition complex or the interception of the BCP radical by a Ni(0) complex, followed by oxidative addition. Both pathways converge at a Ni(III) intermediate which then undergoes reductive elimination to yield the cross-coupled product. nsf.gov

Rearrangement Pathways of Strained Bicyclic Systems

The high strain energy of the bicyclo[1.1.1]pentane framework (66.6 kcal mol⁻¹) makes it susceptible to rearrangement reactions under certain conditions, often leading to the formation of less strained cyclobutane (B1203170) derivatives. acs.org

For instance, the solvolysis of 1-bromobicyclo[1.1.1]pentane in 80% aqueous ethanol (B145695) does not yield products from the capture of the bicyclo[1.1.1]pentyl cation. Instead, it exclusively forms 3-methylenecyclobutanol, indicating a rearrangement of the bicyclic core. researchgate.net

More recent studies have explored the use of [1.1.1]propellane as a carbene precursor to access allenylated or allylated methylenecyclobutanes through a acs.orgresearchgate.net-sigmatropic rearrangement. researchgate.net Another pathway involves the nucleophilic attack on [1.1.1]propellane followed by ring-opening and an iron-hydride hydrogen atom transfer to generate highly functionalized cyclobutanes. nih.gov These transformations highlight the propensity of the strained bicyclic system to undergo ring-opening rearrangements to relieve strain, providing access to diverse molecular scaffolds. researchgate.netnih.gov

Derivatization and Functionalization Strategies Utilizing 1 Ethyl 3 Iodobicyclo 1.1.1 Pentane As a Building Block

Introduction of Carbon-Based Functional Groups

The C(sp³)–I bond in 1-ethyl-3-iodobicyclo[1.1.1]pentane provides a gateway for the formation of new carbon-carbon bonds, enabling the synthesis of complex, all-carbon-substituted BCP frameworks.

Cross-coupling reactions are a powerful tool for derivatizing iodo-BCPs. A significant breakthrough has been the development of an iron-catalyzed Kumada cross-coupling reaction that directly uses 1-iodo-bicyclo[1.1.1]pentanes as electrophiles. nih.gov This method is notable as it represents the first general use of iodo-BCPs in this capacity and the first Kumada coupling of tertiary iodides. nih.gov The reaction proceeds under mild conditions with short reaction times and demonstrates a broad scope, successfully coupling iodo-BCPs with various aryl and heteroaryl Grignard reagents. nih.gov This protocol is directly applicable to this compound for the synthesis of 1-ethyl-3-aryl-BCP derivatives.

In addition to iron catalysis, photoredox catalysis has enabled the bicyclopentylation of sp² carbon–halogen bonds to create (hetero)arylated BCPs. acs.org These light-mediated reactions often exhibit high functional group tolerance, further expanding the synthetic utility of iodo-BCP precursors. nih.govacs.org

EntryAryl Grignard ReagentProductYield (%)
1Phenylmagnesium bromide1-Aryl-3-iodobicyclo[1.1.1]pentane derivative95
24-Methoxyphenylmagnesium bromide1-(4-Methoxyphenyl)-3-iodobicyclo[1.1.1]pentane derivative93
32-Thienylmagnesium bromide1-(2-Thienyl)-3-iodobicyclo[1.1.1]pentane derivative85
44-(Trifluoromethyl)phenylmagnesium bromide1-(4-(Trifluoromethyl)phenyl)-3-iodobicyclo[1.1.1]pentane derivative78

Table 1: Examples of Iron-Catalyzed Kumada Cross-Coupling of Iodo-BCPs with Aryl Grignard Reagents. The yields are based on studies with various 1-iodo-BCP substrates and are representative of the reaction's efficiency. nih.gov

The introduction of carbonyl and carboxyl groups can be achieved from this compound, typically through a two-step sequence involving metal-halogen exchange followed by quenching with an appropriate electrophile. A practical method for carboxylation involves treating the iodo-BCP derivative with tert-butyllithium (B1211817) at low temperatures to generate a bridgehead BCP-lithium species. univ.kiev.ua This highly reactive carbanion is then trapped by bubbling carbon dioxide (dry ice) through the solution to afford the corresponding 3-ethylbicyclo[1.1.1]pentane-1-carboxylic acid. univ.kiev.ua This protocol has been successfully scaled up for analogous 1-methyl-3-iodo-BCP, indicating its robustness. univ.kiev.ua

A similar strategy can be employed for acylation, a key step in ketone synthesis. After the formation of the BCP-lithium intermediate, it can be reacted with an N-methoxy-N-methylamide (Weinreb amide) to yield the desired ketone, for instance, 1-(3-ethylbicyclo[1.1.1]pentan-1-yl)ethan-1-one. univ.kiev.ua

The installation of unsaturated carbon groups, such as alkenyl and alkynyl moieties, is another important transformation. The C(sp³)–I bond of this compound is amenable to palladium-catalyzed cross-coupling reactions. For alkynylation, the Sonogashira coupling is a viable strategy. Studies on the reactivity of 1-azido-3-iodobicyclo[1.1.1]pentane have shown that it can undergo Sonogashira coupling with terminal alkynes. chemrxiv.org This reaction proceeds via the formation of a C–C bond between the BCP bridgehead carbon and the alkyne, demonstrating the utility of the iodo-BCP as a coupling partner. chemrxiv.org This methodology can be extended to this compound to access a variety of 1-alkynyl-3-ethyl-BCP derivatives.

Furthermore, photoredox-catalyzed Giese reactions have been used to functionalize C-substituted BCP iodides, reacting them with alkene acceptors to construct more complex polycyclic systems. acs.org

Introduction of Heteroatom-Based Functional Groups (N, O, S, P)

The C–I bond serves as an excellent electrophilic site for reactions with various heteroatom nucleophiles, providing access to a wide range of functionally diverse BCPs.

Nitrogen-substituted BCPs are prevalent motifs in drug discovery. liverpool.ac.uk The synthesis of these compounds from iodo-BCPs can be achieved through several methods. One straightforward approach is the nucleophilic substitution of 1,3-diiodobicyclo[1.1.1]pentane (DIBCP) with nitrogen-containing heterocycles. nih.govlboro.ac.uk Pyridines, quinolines, isoquinolines, and pyrazoles have been shown to react with DIBCP to form the corresponding BCP-onium salts in good to excellent yields. nih.gov The reaction tolerates a variety of substituents on the pyridine (B92270) ring. nih.gov This reactivity is expected to translate to this compound.

Direct amination has also been reported through the electrophilic activation of [1.1.1]propellane in the presence of an iodine source and an amine. This process generates an iodo-BCP intermediate in situ, which then reacts with primary anilines, as well as N-alkyl and N-aryl secondary anilines, to yield the corresponding nitrogen-substituted BCPs. liverpool.ac.uk Radical-based strategies, such as those involving the fragmentation of α-iodoaziridines to generate N-centered radicals, also provide a pathway to N,C-difunctionalized BCPs. frontiersin.org

EntryNitrogen NucleophileProduct TypeYield (%)
1PyridinePyridinium (B92312) Salt77
24-PhenylpyridinePyridinium Salt91
32-MethylpyridinePyridinium Salt69
4QuinolineQuinolinium Salt78
5Aniline (via electrophilic activation)N-Aryl-BCP-amine81

Table 2: Examples of Amination Reactions on Iodo-BCP Scaffolds. Yields are based on studies with 1,3-diiodo-BCP or in situ generated iodo-BCPs. liverpool.ac.uknih.gov

The direct substitution of the iodide in a 1-alkyl-3-iodo-BCP to form an ether or alcohol is synthetically challenging. Base-mediated decomposition pathways often limit the effectiveness of direct nucleophilic substitution with alkoxides or hydroxide. chemrxiv.org However, the conversion of BCP halides to alcohols has been reported as a feasible transformation. rsc.org This often proceeds via a two-step sequence, for example, by substitution with an oxygen nucleophile like acetate (B1210297) to form a BCP-ester, followed by hydrolysis to yield the BCP-alcohol.

Once the 3-ethylbicyclo[1.1.1]pentan-1-ol is obtained, it can serve as a precursor for ether synthesis. The direct etherification of BCP-alcohols has been shown to be difficult, but a method exploiting the reactivity of trichloroacetimidate (B1259523) intermediates under acidic conditions has been developed to overcome this limitation. chemrxiv.org This demonstrates that while direct conversion from the iodide is challenging, multi-step pathways via the alcohol intermediate provide reliable access to BCP ethers. chemrxiv.org Similarly, iodo-sulfenylation of [1.1.1]propellane provides a route to sulfur-substituted BCPs, which are also valuable in drug design. acs.orgliverpool.ac.uk

Sulfide and Thiol Derivatization

The introduction of sulfur-containing functional groups onto the BCP core is a valuable strategy for modulating the properties of lead compounds. While the radical reaction of thiols with [1.1.1]propellane is a known method for synthesizing sulfur-substituted BCPs, this approach has limitations, particularly with heterocyclic thiols. liverpool.ac.ukacs.org

An alternative and effective method involves the iodo-sulfenylation of [1.1.1]propellane. liverpool.ac.ukacs.org This is achieved by electrophilically activating [1.1.1]propellane with reagents like N-iodosuccinimide (NIS) or diiodo-hydantoin (DIH), which facilitates its reaction with a wide range of heterocyclic thiols. liverpool.ac.ukacs.org This process can be performed on a large scale without the need for stringent anaerobic or anhydrous conditions. liverpool.ac.ukacs.org

A sustainable, metal- and additive-free multicomponent reaction driven by visible light has also been developed for the synthesis of C,S-disubstituted BCPs. rsc.org This method utilizes the formation of an electron donor-acceptor (EDA) complex to simultaneously create Csp³-C and Csp³–S bonds on the BCP scaffold in a single step. rsc.org The reaction proceeds via a radical-relay mechanism and demonstrates broad substrate scope with good yields. rsc.org Further derivatization of the resulting sulfides to sulfoxides and sulfones enhances the pharmaceutical utility of these compounds. rsc.org

Table 1: Iodo-sulfenylation of [1.1.1]propellane with various thiols

EntryThiolReagentProductYield (%)
12-MercaptobenzothiazoleNIS1-(Benzothiazol-2-ylthio)-3-iodobicyclo[1.1.1]pentane85
22-MercaptobenzimidazoleNIS1-(Benzimidazol-2-ylthio)-3-iodobicyclo[1.1.1]pentane78
32-MercaptopyridineNIS1-Iodo-3-(pyridin-2-ylthio)bicyclo[1.1.1]pentane72
4ThiophenolDIH1-Iodo-3-(phenylthio)bicyclo[1.1.1]pentane90

Data compiled from studies on the iodo-sulfenylation of [1.1.1]propellane. liverpool.ac.uk

Multi-Component Reactions for Bicyclo[1.1.1]pentane Functionalization

Multi-component reactions (MCRs) offer a powerful and efficient approach to construct complex molecules from simple starting materials in a single step, aligning with the principles of step- and atom-economy. chemistryviews.orgresearchgate.net In the context of BCPs, MCRs provide direct access to diversely functionalized scaffolds.

One notable example is a three-component reaction that couples carboxylic acids, alkynes, and [1.1.1]propellane to generate alkyl-alkynyl-substituted BCPs. chemistryviews.org This reaction is facilitated by a synergistic photoredox and copper catalysis system. chemistryviews.org The carboxylic acids are converted into hypervalent iodine(III) carboxylates, which serve as alkyl radical precursors under photocatalysis. chemistryviews.org The resulting alkyl radical adds to [1.1.1]propellane, and the subsequent BCP-based radical is trapped by an acetylide-ligated copper complex, leading to the final product via reductive elimination. chemistryviews.org This method is characterized by its mild reaction conditions and broad functional group tolerance. chemistryviews.org

Another three-component radical coupling of [1.1.1]propellane has been developed using N-nucleophiles and carboxylic acids as radical precursors, enabled by a synergistic Iridium/Copper-metallaphotoredox catalysis. researchgate.net This strategy provides a direct route to a variety of drug-like functionalized and multi-substituted BCPs. researchgate.net

Late-Stage Functionalization Strategies for Bicyclo[1.1.1]pentanes

Late-stage functionalization (LSF) is a critical strategy in drug discovery, allowing for the direct modification of complex molecules at a late point in the synthetic sequence. This approach enables rapid exploration of structure-activity relationships (SAR) without the need for de novo synthesis of each analog. nsf.govnih.gov

A programmable bis-functionalization strategy has been developed for the late-stage sequential derivatization of BCP bis-boronates. nsf.govnih.gov This method takes advantage of the inherent chemoselectivity of BCP bis-boronates, allowing for the selective activation and functionalization of the bridgehead (C3)-boronic pinacol (B44631) ester (Bpin), while leaving the C2-Bpin group intact for subsequent derivatization. nsf.govnih.gov This selective transformation provides access to previously inaccessible C1,C2-disubstituted and C1,C2,C3-trisubstituted BCPs. nsf.govnih.gov

Furthermore, the development of iron-catalyzed hydropyridylation of alkenes for C-H alkylation of pyridines at the C4 position offers a versatile tool for LSF. nih.gov This method, which avoids the need for stoichiometric oxidants or reductants, is compatible with oxidatively sensitive functional groups and has been applied to the 1,3-difunctionalization of [1.1.1]propellane. nih.gov

Skeletal Editing Approaches for Bicyclo[1.1.1]pentanes

Skeletal editing, or scaffold hopping, involves the direct conversion of one molecular framework into another, often through single-atom insertion or deletion. nih.govchemrxiv.orgnih.gov This strategy allows for efficient navigation of chemical space between related bioisosteric cores.

A notable skeletal editing approach has been developed to convert azabicyclo[2.1.1]hexanes (aza-BCHs) into bridge-functionalized BCPs. nih.govchemrxiv.orgnih.gov This "scaffold hop" is achieved through a nitrogen-deleting skeletal edit. The process begins with photochemical [2+2] cycloadditions to create multifunctionalized aza-BCH frameworks, which are then subjected to a deamination step to yield the desired bridge-functionalized BCPs. nih.govchemrxiv.orgnih.gov This modular sequence provides access to a variety of pharmaceutically relevant bridged bicycles. nih.govchemrxiv.orgnih.gov

Advanced Spectroscopic and Analytical Methodologies in the Study of 1 Ethyl 3 Iodobicyclo 1.1.1 Pentane and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-Ethyl-3-iodobicyclo[1.1.1]pentane and its derivatives. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 1-(but-3-en-1-yl)-3-iodobicyclo[1.1.1]pentane, shows the six bridgehead protons of the BCP cage as a characteristic singlet at approximately 2.20 ppm. rsc.org For this compound, the ethyl group protons would present as a quartet for the methylene (B1212753) (CH₂) group and a triplet for the methyl (CH₃) group, with their exact chemical shifts influenced by the BCP cage. In various derivatives, the BCP protons typically appear as a singlet in the range of 2.0 to 3.0 ppm. For instance, in 1-(3-iodobicyclo[1.1.1]pentanyl)pyridinium iodide, the six BCP protons are observed as a singlet at 2.97 ppm in DMSO-d₆. acs.org

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the structure. The highly symmetrical nature of the BCP core results in distinct signals for the bridgehead and bridging carbons. For 1-(but-3-en-1-yl)-3-iodobicyclo[1.1.1]pentane, the BCP carbons appear at 60.7 ppm, 48.4 ppm, and 7.9 ppm. rsc.org The carbon attached to the iodine atom is significantly shifted downfield. For example, in 1-(3-iodobicyclo[1.1.1]pentanyl)pyridinium iodide, the bridgehead carbon attached to the pyridinium (B92312) group appears at 61.2 ppm, while the carbon bearing the iodine is observed at a remarkably low field of -4.8 ppm in DMSO-d₆. acs.org The ethyl group carbons would be expected in the typical aliphatic region.

Table 1: Representative NMR Data for Bicyclo[1.1.1]pentane Derivatives

CompoundSolvent¹H NMR (ppm) - BCP Protons¹³C NMR (ppm) - BCP CarbonsReference
1-(But-3-en-1-yl)-3-iodobicyclo[1.1.1]pentaneCDCl₃2.20 (s, 6H)60.7, 48.4, 7.9 rsc.org
1-(3-Iodobicyclo[1.1.1]pentanyl)pyridinium IodideDMSO-d₆2.97 (s, 6H)61.2, 60.7, -4.8 acs.org
Methyl 3-(4-iodo-1H-pyrazol-1-yl)bicyclo[1.1.1]pentane-1-carboxylateCDCl₃2.55 (s, 6H)56.8, 54.6, 52.2, 51.0, 34.0 sci-hub.se
1-(3-Iodobicyclo[1.1.1]pentanyl)-3-methylpyridinium IodideDMSO-d₆2.96 (s, 6H)61.0, 60.8, 17.8, -4.8 acs.org

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. rsc.org

Common ionization techniques used for BCP derivatives include electrospray ionization (ESI) and chemical ionization (CI). rsc.org For instance, the HRMS (ESI) of 1-(but-3-en-1-yl)-3-iodobicyclo[1.1.1]pentane showed the [M+NH₄]⁺ ion at m/z 266.0406, which corresponds to the calculated value for C₉H₁₇IN. rsc.org Similarly, for various pyridinium and quinolinium salts of iodobicyclo[1.1.1]pentane, ESI-HRMS has been used to confirm the calculated molecular masses of the cations. acs.org Fragmentation analysis can provide further structural information, often involving the loss of the iodine atom or cleavage of the substituent group.

X-ray Crystallography for Solid-State Structural Characterization

X-ray crystallography offers the most definitive method for determining the three-dimensional structure of molecules in the solid state. For derivatives of this compound that are crystalline, this technique can provide precise bond lengths, bond angles, and intermolecular interactions.

Studies on related BCP derivatives have utilized X-ray crystallography to confirm their unique cage structure. lboro.ac.uknih.gov For example, single-crystal X-ray crystallography has been used to characterize several bicyclo[1.1.1]pentylpyridinium salts, confirming the connectivity and geometry of the BCP core and its substituents. acs.org These studies provide invaluable data on the structural parameters of the strained BCP system. The crystal structures of other functionalized bicyclo[1.1.1]pentanes have also been reported, highlighting the utility of this technique in unambiguously determining their stereochemistry and conformation. chemrxiv.orgacs.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of molecules. For this compound, these techniques can identify characteristic functional groups and provide insight into the bonding of the BCP cage.

IR spectra of related iodobicyclo[1.1.1]pentane derivatives show characteristic C-H stretching vibrations of the BCP cage and the alkyl substituents, typically in the 2800-3000 cm⁻¹ region. rsc.orgacs.org The C-I stretching vibration is expected to appear at lower frequencies. For example, the IR spectrum of 1-(but-3-en-1-yl)-3-iodobicyclo[1.1.1]pentane shows a strong absorption at 2987 cm⁻¹. rsc.org High-resolution IR and Raman studies on bicyclo[1.1.1]pentane itself have provided a detailed understanding of its vibrational modes, which serves as a basis for analyzing its derivatives. nist.gov

Table 2: Representative IR Data for Bicyclo[1.1.1]pentane Derivatives

Compoundνmax (cm⁻¹)Reference
1-(But-3-en-1-yl)-3-iodobicyclo[1.1.1]pentane2987, 1172, 834 rsc.org
1-(3-Iodobicyclo[1.1.1]pentanyl)pyridinium Iodide3112, 3070, 3039, 2993, 2919, 2878, 1624 acs.org
1-(3-Iodobicyclo[1.1.1]pentanyl)-3-ethynylpyridinium Iodide3158, 3013, 2932, 2109, 1618 acs.org

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are essential for the purification and analysis of this compound and its reaction mixtures.

Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for purifying BCP derivatives. For instance, 1-(but-3-en-1-yl)-3-iodobicyclo[1.1.1]pentane was purified by column chromatography on silica gel using pentane (B18724) as the eluent. rsc.org Various derivatives have been purified using gradients of ethyl acetate (B1210297) in hexane (B92381) or petroleum ether. sci-hub.sechemrxiv.org

Thin-Layer Chromatography (TLC): TLC is routinely used to monitor the progress of reactions involving BCPs and to determine appropriate solvent systems for column chromatography. sci-hub.sechemrxiv.org

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can be used for both separation and identification. This technique is particularly useful for analyzing reaction mixtures and assessing purity. sci-hub.se

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for the analysis and purification of BCP compounds, especially for less volatile or more polar derivatives.

The selection of the appropriate chromatographic method depends on the polarity, volatility, and stability of the specific BCP derivative being studied.

Computational and Theoretical Investigations of 1 Ethyl 3 Iodobicyclo 1.1.1 Pentane and Bicyclo 1.1.1 Pentane Systems

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to elucidating the intricate electronic structure and bonding characteristics of BCP systems. The bonding in molecules such as [1.1.1]propellane and bicyclo[1.1.1]pentane has been a subject of considerable theoretical interest due to the inverted geometry of the bridgehead carbon atoms. liverpool.ac.uk

Magnetic shielding analysis has been employed to investigate the bonding in [1.1.1]propellane, bicyclo[1.1.0]butane, bicyclo[1.1.1]pentane, tetrahedrane, and cyclopropane. nih.gov These studies reveal that any shielding from the two "exo" sp3-like hybrid orbitals on the bridgehead carbons, which has been used to support the idea of an inverted bond, is almost entirely contained within the [1.1.1]propellane cage. nih.gov Outside the cage, there is no significant shielding observed near the bridgehead carbon atoms. nih.gov A comparison of results from B3LYP and CASSCF(2,2) calculations suggests that the interaction within the [1.1.1]propellane cage is primarily covalent. nih.gov

The electronic structure of BCP systems has also been explored using various computational methods. acs.org The unique topology and significant strain of the BCP scaffold have attracted the attention of chemists interested in fundamental atomic interactions. springernature.com The volume of a carbon atom under geometric strain, as found in bicyclic molecules, increases in parallel with its stability and electron population. For instance, the bridgehead carbon atoms in [1.1.1]propellane are 1.5 times the volume of a methyl carbon atom. researchgate.net

Density Functional Theory (DFT) Studies on Reactivity and Transition States

Density Functional Theory (DFT) has proven to be a powerful method for investigating the reactivity of BCP systems and the nature of transition states in their reactions. DFT calculations have been instrumental in understanding the diverse reactivity of [1.1.1]propellane, the precursor to many BCP derivatives. rsc.orgescholarship.org The reactivity is influenced by σ–π-delocalization of electron density in the propellane cage. rsc.org

DFT studies have been applied to understand various reactions involving BCPs:

Radical Additions: The addition of radicals to [1.1.1]propellane has been studied, revealing that the reaction is facilitated by the increased delocalization of electron density over the propellane cage during the addition process. rsc.org DFT calculations on the addition of a pyridyl radical to [1.1.1]propellane show a strain-relieving addition with a Gibbs free energy change (ΔG) of -26.3 kcal/mol. acs.org

Anionic Additions: Reactions with anions are also influenced by electronic delocalization, though they often require harsher conditions due to initial electronic repulsion. rsc.org

Cationic Reactions: The interaction of [1.1.1]propellane with cations involves charge transfer that alleviates repulsion within the cage. rsc.org Computational studies have shown that the bicyclo[1.1.1]pentyl cation is not a stable intermediate and tends to fragment. rsc.org

Nucleophilic Substitution: Detailed computational analysis of the nucleophilic substitution on 1,3-diiodobicyclo[1.1.1]pentane (DIBCP) suggests a mechanism involving the formation of a pyridine-iodine-BCP cation complex, which is then attacked by a second nucleophile. researchgate.netacs.orgnih.gov

Cycloadditions: Experimental and computational studies have revealed that the cycloaddition of bicyclo[1.1.0]butanes (BCBs) with imines proceeds via a concerted nucleophilic ring-opening mechanism. researchgate.net

DFT has also been used to analyze the origins of regio- and diastereoselectivity in reactions such as the Rh(I)/PPh3-catalyzed cycloisomerizations of bicyclo[1.1.0]butanes. researchgate.net

Molecular Dynamics Simulations of Bicyclo[1.1.1]pentane Scaffolds

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior and rigidity of BCP scaffolds, which is particularly relevant to their application as bioisosteres in medicinal chemistry. lincoln.ac.uknih.gov Aromatic rings are common in pharmaceuticals due to their rigidity, which helps in pre-organizing substituents for optimal binding to biological targets. lincoln.ac.uk Saturated bioisosteres like BCPs are of interest for improving properties such as solubility. nih.gov

A study using MD simulations, supported by crystallographic data, assessed the rigidity of BCP and cubane (B1203433) ring systems in comparison to benzene (B151609). lincoln.ac.uknih.gov The study measured key bond distances, angles, and dihedral angles throughout the simulations to understand the flexibility of these scaffolds. lincoln.ac.uk The results indicated that while benzene is more flexible in terms of its ring dihedral angles, the substituents attached to the BCP scaffold behave in a manner very similar to those on a benzene ring. lincoln.ac.uknih.gov This suggests that BCPs can effectively mimic the rigid scaffolding properties of aromatic rings in drug design. lincoln.ac.uk

Conformational Analysis and Strain Energy Calculations

The bicyclo[1.1.1]pentane framework is characterized by significant ring strain. acs.orgnih.gov The strain energy of the parent BCP is approximately 66.6 kcal/mol compared to the acyclic hydrocarbon pentane (B18724). acs.orgnih.gov Despite this high strain, BCPs are generally kinetically stable and resistant to ring-opening reactions. nih.gov

Computational methods have been developed to calculate the strain energies of hydrocarbons, including highly strained systems like BCPs. swarthmore.edu One approach uses computational group equivalents at high levels of electronic structure theory (e.g., W1BD, G-4, CBS-APNO, CBS-QB3, and M062X/6-31+G(2df,p)) to provide accurate strain energy values. swarthmore.edu

The transannular distance between the bridgehead carbons in BCP derivatives is a key geometric parameter that is influenced by the nature of the substituents. nih.gov For instance, in a study of seven BCP derivatives, 1,3-bis(iodo)bicyclo[1.1.1]pentane exhibited the smallest transannular distance (1.804(8) Å), while another derivative showed the largest (1.923(3) Å). nih.gov

Prediction of Spectroscopic Parameters

Computational methods are valuable for predicting spectroscopic parameters, such as NMR chemical shifts and coupling constants, which aids in the structural characterization of novel BCP derivatives.

High-level ab initio calculations have been performed to obtain the NMR shielding and spin-spin coupling constants for [1.1.1]propellane and bicyclo[1.1.1]pentane. rsc.orgpsu.edu These calculations take into account electron correlation effects and utilize large basis sets suitable for NMR studies. rsc.orgpsu.edu The results for shielding constants were found to be primarily dependent on the basis set, whereas spin-spin coupling constants, particularly carbon-carbon couplings, were highly sensitive to electron correlation effects. rsc.orgpsu.edu The computed NMR parameters generally show good agreement with available experimental data. rsc.org

DFT calculations have also been used to predict pKa values for derivatives like bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, with the results correlating well with experimental measurements from capillary electrophoresis.

Computational Insights into Reaction Mechanisms and Selectivity

Computational studies have provided deep insights into the mechanisms and selectivity of reactions involving BCP systems. For instance, in the C–H functionalization of BCPs, computational studies revealed why the reaction occurs selectively at the tertiary C-H bond of the BCP. springernature.com During the concerted asynchronous transition state, the developing positive charge at the tertiary site can be sustained. springernature.com

In the context of photoredox catalysis for the synthesis of BCPs, mechanistic studies have highlighted the importance of the photocatalyst and provided insight into the balance between radical stability and strain relief in the reaction cycle. acs.org For the synthesis of 2-substituted BCPs, computational analysis supported the addition of a triplet carbene intermediate into the C–C bond of a bicyclo[1.1.0]butane precursor and showed the importance of a phenyl substituent in stabilizing the radical intermediate. chemrxiv.org

Furthermore, computational analysis of the nucleophilic substitution of 1,3-diiodobicyclo[1.1.1]pentane has been crucial in proposing a detailed reaction mechanism. acs.orgnih.gov These studies indicate the role of two nucleophile molecules in stabilizing a key carbocation intermediate. researchgate.netacs.orgnih.gov In the electrophilic activation of [1.1.1]propellane, a detailed computational analysis suggested that a key halogen bonding interaction facilitates nucleophilic attack while maintaining the stability of the cage structure. nih.gov

Analysis of Non-Covalent Interactions

The study of non-covalent interactions in BCP systems is crucial for understanding their behavior in supramolecular chemistry and for designing BCP-containing molecules with specific binding properties, particularly in the context of drug design. researchgate.netnih.govnih.gov

A systematic investigation of non-covalent interactions in seven different BCP derivatives was conducted using X-ray analysis and computational methods like Hirshfeld surface analysis, molecular electrostatic potential (MEP) calculations, and Quantum Theory of Atoms in Molecules (QTAIM). nih.govnih.govresearchgate.net This study revealed a variety of interactions, including halogen bonds (I···I, I···N), hydrogen bonds (N-H···O, C-H···O), and other contacts (C-H···H-C). nih.govnih.gov

The preference for certain interactions, such as I···I versus I···N halogen bonding, was found to depend on the electronic nature and the angle between the bridgehead substituents. nih.govnih.gov For example, while 1,3-bis(iodo)bicyclo[1.1.1]pentane did not exhibit halogen bonding in its crystal structure, the addition of 1,4-diazabicyclo[2.2.2]octane (DABCO) activated halogen bond interactions. nih.gov MEP calculations showed the presence of a σ-hole on the iodine atom, which is a key feature of halogen bonding. nih.gov

These computational and crystallographic studies provide valuable interaction profiles that can be used to design BCP analogs of drugs with tailored non-covalent interaction capabilities. nih.govnih.govresearchgate.net

Strategic Deployments of Bicyclo 1.1.1 Pentane Derivatives in Academic Research

Role as Bioisosteres in Molecular Design for Enhanced Properties

The most prominent application of the BCP core is in medicinal chemistry, where it serves as a "bioisostere"—a substituent that mimics the spatial arrangement and volume of another chemical group while offering improved physicochemical properties. nsf.govnih.govacs.org The replacement of common motifs with a BCP scaffold can lead to significant enhancements in aqueous solubility, metabolic stability, and membrane permeability, which are critical parameters in drug design. nsf.govnih.gov 1-Ethyl-3-iodobicyclo[1.1.1]pentane is an important precursor in this context, as the reactive iodide allows for its conjugation to a pharmacophore, introducing the ethyl-BCP unit as a bioisosteric replacement.

The 1,3-disubstituted BCP moiety is widely recognized as a saturated, non-planar bioisostere for the 1,4-disubstituted phenyl ring. nih.govacs.org While the distance between the exit vectors of the BCP bridgehead substituents is slightly shorter than that of a para-substituted benzene (B151609) ring, it effectively replicates the linear geometry. acs.org This substitution increases the fraction of sp³-hybridized carbons in a molecule, a property correlated with higher success rates in clinical development. nih.gov By replacing a central phenyl ring with a BCP core, researchers have successfully overcome issues like amide hydrolysis, thereby improving the metabolic stability and pharmacokinetic profile of drug candidates. nih.gov For example, BCP analogues of drugs like the γ-secretase inhibitor BMS-708163 and the psoriasis agent tazarotene (B1682939) have been developed, demonstrating the utility of this strategy. nsf.gov A building block like this compound could be used to synthesize analogues where a phenyl ring is replaced by an ethyl-substituted BCP core, with the iodide serving as the attachment point for the rest of the molecule.

Beyond aromatic rings, the BCP scaffold can also act as a mimic for other common chemical groups, including the tert-butyl group and internal alkynes. nsf.govnih.govacs.org Its rigid, cage-like structure provides a similar steric footprint to a tert-butyl group but with different electronic properties and metabolic profile. As a surrogate for the linear alkyne linker, the BCP core maintains the rigid, linear orientation of substituents while introducing a three-dimensional, saturated character. researchgate.net This can be advantageous for optimizing binding interactions and improving drug-like properties. The functionalization of this compound allows for the introduction of the ethyl-BCP motif as a replacement for these groups in various molecular scaffolds.

Table 1: Comparison of Bicyclo[1.1.1]pentane with Common Bioisosteric Groups

Feature Bicyclo[1.1.1]pentane (1,3-disubstituted) p-Phenylene tert-Butyl Alkyne
Geometry Linear, 3D Linear, Planar Tetrahedral, 3D Linear, 1D
Hybridization sp³ sp² sp³ sp
Substituent Distance (Å) ~1.8-1.9 ~2.8 N/A Variable
Key Advantage Improves solubility, metabolic stability Rigid, defined geometry Steric bulk Rigid, linear
Reference(s) nsf.govacs.org acs.org nsf.govnih.gov nih.govacs.org

Integration into Ligand Architectures for Catalysis Research

The rigid, linear geometry of the BCP scaffold makes it an attractive linker for constructing novel ligands for catalysis. By placing coordinating groups at the two bridgehead positions, ligands with well-defined bite angles and spatial arrangements can be designed. For instance, BCP-based diphosphine ligands have been synthesized and used to create unique transition metal complexes. researchgate.net These ligands can enforce linear coordination geometries, which differ from the cyclic complexes typically formed with flexible linkers. researchgate.net

This compound is a versatile precursor for creating unsymmetrically substituted BCP ligands. Through nucleophilic substitution or cross-coupling reactions at the iodo-substituted position, a phosphine (B1218219) or other coordinating group can be installed. This would result in a ligand featuring an ethyl group on one side and a metal-binding group on the other, allowing for fine-tuning of the ligand's electronic and steric properties.

Utilization in Supramolecular Chemistry and Covalent Organic Cages

The predictable and rigid structure of BCPs makes them excellent building blocks (tectons) for supramolecular chemistry and the construction of ordered materials like covalent organic cages. The iodo-substituent in this compound is particularly useful in this regard. The iodine atom can act as a halogen bond donor, participating in directional non-covalent interactions with halogen bond acceptors like nitrogen atoms. acs.orglboro.ac.uk Studies on 1,3-diiodobicyclo[1.1.1]pentane (DIBCP) have shown its ability to form one-dimensional halogen-bonded patterns in the solid state. acs.orglboro.ac.uk Similarly, this compound could be used to program the self-assembly of molecules into specific supramolecular architectures.

Furthermore, the C-I bond is a gateway to forming covalent linkages. By employing reactions such as Sonogashira or Suzuki coupling, this compound can be incorporated as a rigid strut in the framework of covalent organic cages or polymers, influencing the pore size and properties of the resulting material.

Development of Molecular Probes and Labeling Agents

The development of molecular probes for imaging and diagnostics is a crucial area of chemical biology. The iodo-group of this compound makes it an ideal candidate for creating such probes. The carbon-iodine bond allows for straightforward radioiodination with isotopes like ¹²³I, ¹²⁴I, or ¹³¹I. acs.org This would transform the molecule into a radiotracer for use in Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) imaging, enabling the non-invasive tracking of BCP-containing molecules in biological systems.

Additionally, the iodide can be readily converted to other functional groups suitable for labeling. For example, displacement of iodide with sodium azide (B81097) yields an azido-BCP derivative. chemrxiv.org This azide-functionalized BCP can then be attached to biomolecules or imaging agents via copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), a highly efficient and bioorthogonal reaction. chemrxiv.org This two-step process allows the stable ethyl-BCP core to be appended to a wide variety of substrates for probing biological processes.

Application in Materials Science Research

In materials science, there is a continuous search for new molecular components to build materials with tailored properties. The BCP unit, with its rigid rod-like structure, is used as a linear linker to construct highly ordered materials. nsf.govacs.org Polymers incorporating BCP units in their backbone, sometimes referred to as "staffanes," exhibit unique thermal and crystalline properties. nsf.gov

This compound can serve as a functional monomer for creating advanced materials. The iodo-group provides a reactive site for polymerization reactions or for grafting the BCP unit onto surfaces or into polymer networks. The presence of the ethyl group provides a way to control the solubility and packing of the resulting material. The incorporation of these three-dimensional, rigid components can influence the mechanical strength, thermal stability, and electronic properties of polymers and other functional materials. nsf.govresearchgate.net

Table 2: Key Functionalization Reactions of the Iodo-Bicyclo[1.1.1]pentane Moiety

Reaction Type Reagents/Catalyst Product Type Application Reference(s)
Nucleophilic Substitution Pyridines, Amines, Thiols BCP-Salts, Amines, Sulfides Bioisosteres, Ligand Synthesis acs.orgliverpool.ac.uk
Sonogashira Coupling Terminal Alkyne, Pd/Cu catalyst Alkynyl-BCP Molecular Wires, Covalent Cages chemrxiv.org
Suzuki Coupling Boronic Acid/Ester, Pd catalyst Aryl/Vinyl-BCP Bioisosteres, Materials researchgate.net
Azide Formation Sodium Azide (NaN₃) Azido-BCP Click Chemistry, Molecular Probes chemrxiv.org
Radioiodination Na[¹²⁵I], Oxidizing Agent Radiolabeled BCP Imaging Probes acs.org

Challenges and Future Directions in Bicyclo 1.1.1 Pentane Chemistry

Development of More Sustainable and Scalable Synthetic Routes

A primary challenge in BCP chemistry is the development of sustainable and scalable synthetic methods. acs.orgresearchgate.net Current routes often rely on the in-situ generation of [1.1.1]propellane, a highly strained and unstable precursor, which can be difficult to handle on a large scale. nih.gov

Recent advancements focus on creating more practical and environmentally friendly synthetic pathways. For instance, light-induced, catalyst-free reactions between alkyl iodides and propellane are being developed for the synthesis of BCP iodides in large quantities, even on a kilogram scale. nih.gov These methods are often clean, and in many cases, the product can be used without extensive purification. nih.gov Another sustainable approach involves visible-light-driven, metal- and additive-free multicomponent reactions that construct carbon-carbon and carbon-sulfur bonds on the BCP scaffold in a single step. rsc.org The use of 1,3-diiodobicyclo[1.1.1]pentane (DIBCP), a stable crystalline solid, is also being explored as a more storable and less hazardous starting material compared to propellane. lboro.ac.ukacs.org

Synthetic StrategyKey FeaturesAdvantagesReference
Light-induced propellane reactionCatalyst-free, performed in flowScalable to kg, high purity products nih.gov
EDA complex photoactivationVisible-light, metal- and additive-freeSustainable, multicomponent, one-step rsc.org
Use of DIBCPStable, crystalline starting materialImproved storage and handling lboro.ac.ukacs.org

Exploration of Novel Reactivity Pathways and Transformations

Expanding the range of reactions that can be performed on the BCP core is a key area of ongoing research. lboro.ac.uk While functionalization at the bridgehead positions (C1 and C3) is well-established, derivatization at the bridge positions (C2) is a more recent and challenging endeavor. nih.gov

Novel reactivity pathways are being explored, including radical-based cross-coupling reactions that allow for the simultaneous formation of multiple types of chemical bonds (e.g., C-C, C-N, C-B, C-S, and C-Si). frontiersin.org Photoredox catalysis has emerged as a powerful tool to promote the addition of organic halides to [1.1.1]propellane, enabling the synthesis of (hetero)arylated BCPs. acs.org Additionally, skeletal editing, a strategy to directly convert one molecular scaffold to another, is being used to transform azabicyclo[2.1.1]hexanes into bridge-functionalized BCPs. nih.gov These new transformations open up previously inaccessible chemical space. thieme-connect.com

Expansion of Derivatization Scope and Chemical Space Exploration

A significant goal in BCP chemistry is to expand the variety of functional groups that can be attached to the BCP core, thereby exploring a wider chemical space. thieme-connect.com This is particularly important for drug discovery, where subtle changes in a molecule's structure can have a large impact on its biological activity. nih.govnih.gov

Researchers are developing methods to introduce a diverse array of substituents, including those that are sensitive to oxidation. rsc.org The development of versatile BCP building blocks, such as those with pyrazole (B372694) or other heterocyclic moieties, is also a focus. acs.org The ability to create both bridge and bridgehead substituted BCPs is crucial for the exploration of 3D chemical space and the design of next-generation drug candidates. ukri.org The synthesis of BCP-based diphosphine ligands for use in catalysis is another example of how the derivatization scope is being expanded. hokudai.ac.jp

Interdisciplinary Research Opportunities for Bicyclo[1.1.1]pentane Cores

The unique properties of the BCP core make it an attractive scaffold for interdisciplinary research. ox.ac.uk In medicinal chemistry, BCPs are being incorporated into drug candidates to improve their pharmacokinetic properties. nih.govacs.org For example, replacing a phenyl ring with a BCP moiety in an inhibitor of the enzyme γ-secretase led to a compound with improved oral absorption. acs.org

Beyond medicine, BCPs are being investigated for applications in materials science, where their rigid, rod-like structure is of interest for creating molecular rotors, liquid crystals, and other advanced materials. nih.gov Recently, BCP cores have been incorporated into ionizable lipids for the delivery of mRNA and for CRISPR/Cas gene editing, opening up new avenues in genetic medicine. nih.gov These examples highlight the vast potential for BCPs at the interface of chemistry, biology, and materials science.

Interdisciplinary FieldApplication of BCP CoreBenefitReference
Medicinal ChemistryBioisostere for aromatic ringsImproved metabolic stability and solubility nih.govnih.gov
Materials ScienceRigid molecular linkerCreation of novel materials like liquid crystals nih.gov
Genetic MedicineComponent of lipid nanoparticlesEnhanced mRNA delivery and gene editing nih.gov

Advances in Computational Tools for Predictive Design

Computational chemistry is playing an increasingly important role in the study of BCPs. nih.gov Density functional theory (DFT) calculations are used to understand the reactivity of [1.1.1]propellane and to predict the outcomes of reactions. frontiersin.org Computational tools are also used to study the non-covalent interactions of BCP derivatives, which is crucial for predicting how they will bind to biological targets. nih.gov

Molecular modeling can help to design new BCP-containing molecules with desired properties. For example, computational studies have been used to validate the use of 1,2-difunctionalized BCPs as mimics for ortho- and meta-substituted arenes. acs.org As computational methods become more powerful and accurate, they will be indispensable for the predictive design of new BCP-based drugs and materials. ukri.org

Emerging Frontiers in Strained Cage Compound Chemistry

The chemistry of BCPs is part of the broader field of strained cage compound chemistry, which is ripe with opportunities for new discoveries. sjtu.edu.cnrsc.org Researchers are exploring the synthesis and properties of other strained systems, such as cubanes and bicyclo[2.1.1]hexanes, as potential bioisosteres. nih.gov

The development of new synthetic methods for creating complex, cage-like molecules is an active area of research. sjtu.edu.cn This includes the synthesis of conjugated covalent organic cages (cCOCs) with unique electronic and photophysical properties. sjtu.edu.cn The study of the strain energies of these molecules is important for understanding their stability and reactivity. rsc.org As our ability to synthesize and manipulate these complex three-dimensional structures grows, so too will their applications in a wide range of scientific disciplines. acs.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Ethyl-3-iodobicyclo[1.1.1]pentane, and what critical parameters influence yield?

  • Methodology : Synthesis typically begins with [1.1.1]propellane as a strained intermediate. The ethyl and iodine substituents are introduced via nucleophilic substitution or radical reactions. For example, iodination can occur using iodine monochloride (ICl) under photochemical conditions, while ethyl groups are added via Grignard or organozinc reagents. Key parameters include reaction temperature (optimized between 0–25°C), solvent polarity (e.g., THF or DCM), and catalyst choice (e.g., Lewis acids for electrophilic substitution) .
  • Critical Note : Yield optimization requires strict control of moisture and oxygen levels to prevent side reactions like hydrolysis or oxidation of intermediates.

Q. How does the three-dimensional structure of this compound influence its reactivity compared to planar aromatic systems?

  • Structural Analysis : The bicyclo[1.1.1]pentane core imposes significant ring strain (~70 kcal/mol), enhancing reactivity toward ring-opening or radical reactions. Unlike planar aromatics, its 3D structure mimics the spatial occupancy of para-substituted benzene rings, enabling bioisosteric replacement while improving solubility and reducing π-π stacking interactions .
  • Reactivity Profile : The iodine atom acts as a leaving group in nucleophilic substitutions (e.g., Suzuki couplings), while the ethyl group stabilizes radicals formed during ring-opening reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Recommended Techniques :

  • NMR : 13C^{13}\text{C} NMR detects bridgehead carbons (δ 80–90 ppm) and ethyl group splitting patterns. 1H^{1}\text{H} NMR resolves methylene protons (δ 1.2–1.5 ppm for ethyl).
  • MS : High-resolution mass spectrometry confirms molecular weight (MW = 250.1 g/mol) and isotopic patterns from iodine .
  • X-ray Crystallography : Resolves bond angles and strain geometry, critical for confirming the bicyclic framework .

Advanced Research Questions

Q. How can substituent effects on bioisosteric efficiency be systematically analyzed in bicyclo[1.1.1]pentane derivatives?

  • Methodological Approach :

SAR Studies : Replace the ethyl or iodine groups with halogens (e.g., Br, Cl), alkyl chains, or aryl moieties.

Binding Assays : Compare target affinity (e.g., IC50_{50} for enzyme inhibition) between derivatives and their aromatic counterparts.

Solubility/Stability Metrics : Use HPLC to measure logP and metabolic stability in liver microsomes.

  • Example : Replacing phenyl with bicyclo[1.1.1]pentane in IDO1 inhibitors improved metabolic stability by 5-fold due to reduced amide hydrolysis .

Q. What computational strategies optimize this compound derivatives for target protein interactions?

  • Computational Workflow :

Docking Studies : Use AutoDock Vina to predict binding poses in protein active sites (e.g., γ-secretase).

MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories.

QSAR Modeling : Correlate substituent electronic properties (Hammett σ) with inhibitory activity.

  • Case Study : Derivatives with electron-withdrawing groups (e.g., -CF3_3) showed enhanced binding to hydrophobic pockets in kinase targets .

Q. How do reaction conditions influence the regioselectivity of radical additions to this compound?

  • Key Findings :

  • Initiation : AIBN or light-generated radicals preferentially attack the iodine-bearing bridgehead due to lower bond dissociation energy (BDE = 45 kcal/mol).
  • Solvent Effects : Non-polar solvents (e.g., hexane) favor mono-addition, while polar solvents (e.g., DMF) promote di-substitution.
  • Temperature : Reactions at -20°C minimize competing ring-opening pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.